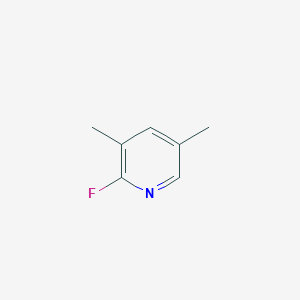

2-Fluoro-3,5-dimethylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDJWROWEHMDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548563 | |

| Record name | 2-Fluoro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111887-71-9 | |

| Record name | 2-Fluoro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Fluoro 3,5 Dimethylpyridine and Its Derivatives

Strategic Approaches to Fluorine Introduction in Pyridine (B92270) Systems

The fluorination of pyridine rings is a well-established field, driven by the prevalence of fluorinated pyridines in pharmaceuticals and agrochemicals. nih.gov The methods for introducing fluorine are diverse, each with specific advantages and limitations depending on the substrate and the desired regioselectivity. Key strategies include nucleophilic substitution, where a leaving group is displaced by a fluoride (B91410) ion; electrophilic fluorination, which typically involves the reaction of an electron-rich pyridine with an F+ source; and radical processes. acs.orgchemrxiv.org

Nucleophilic Fluorination Methods

Nucleophilic fluorination is a cornerstone for synthesizing fluoropyridines. This approach relies on the displacement of a suitable leaving group, such as a halide or a nitro group, by a nucleophilic fluoride source. mdpi.com The reactivity of the pyridine ring, which is inherently electron-deficient, facilitates this type of substitution, particularly at the 2- and 4-positions.

Hydrogen fluoride (HF) complexes with amines, such as HF-Pyridine (Olah's reagent) and triethylamine (B128534) trihydrofluoride (Et3N·3HF), serve as convenient and effective sources of fluoride for various fluorination reactions. orgsyn.orgfishersci.comresearchgate.net These reagents are more manageable and less hazardous than anhydrous HF. orgsyn.org They are widely used for converting amino and hydroxyl groups into fluorides and for hydrofluorination of alkenes. fishersci.comsigmaaldrich.com

Triethylamine trihydrofluoride (Et3N·3HF) is a versatile fluorinating agent used in pharmaceutical chemistry to enhance the metabolic stability of molecules. nordmann.global It is particularly effective in halogen exchange reactions (Halex) on chloro-substituted heteroaromatics like chloropyridines, often in the presence of a non-nucleophilic base to enhance the fluoride ion's nucleophilicity. The IF5/Et3N-3HF system is a stable and inexpensive reagent for selective fluorination under mild conditions. researchgate.net Electrochemical fluorination of pyridine using Et3N·3HF in acetonitrile (B52724) has also been demonstrated to produce fluoropyridines. researchgate.net

| Reagent | Substrate Type | Application | Ref. |

| HF-Pyridine | Amino alcohols, Alkenes | Preparation of β-fluoroamines, Hydrofluorination | fishersci.comsigmaaldrich.com |

| Et3N·3HF | Chloropyridines | Halogen Exchange (Halex) Reactions | |

| IF5/Et3N-3HF | Organic Compounds | Selective Fluorination | researchgate.net |

| Et3N·3HF | Pyridine | Electrochemical Fluorination | researchgate.net |

Deoxyfluorination is a powerful method for converting hydroxyl and carbonyl groups into C-F bonds, leveraging the abundance of alcohol precursors. hyphadiscovery.comucla.edu Reagents like diethylaminosulfur trifluoride (DAST) are well-known for these transformations, capable of converting alcohols to monofluorides and carbonyls to geminal difluorides. ucla.edu However, the thermal instability of DAST has led to the development of safer and more selective alternatives. ucla.educhemrxiv.org

One such alternative is Pyridine-2-sulfonyl fluoride (PyFluor), a stable and low-cost deoxyfluorinating agent that selectively converts hydroxyl groups to fluorides via an SN2 mechanism, resulting in stereochemical inversion. tcichemicals.comacsgcipr.org This reagent is advantageous as it is inactive towards carbonyl groups, preventing unwanted side reactions. tcichemicals.com The process involves the activation of the alcohol by PyFluor in the presence of a base, forming a pyridinesulfonate intermediate which is then displaced by a fluoride ion. acsgcipr.org This strategy is particularly useful for blocking metabolic soft spots in drug candidates by replacing metabolically vulnerable hydroxyl groups with fluorine. hyphadiscovery.com

| Reagent | Transformation | Key Features | Ref. |

| DAST | OH→F, C=O→CF2 | Broad scope, but thermally unstable | ucla.edu |

| PyFluor | OH→F | Stable, selective for alcohols, stereoinvertive | tcichemicals.comacsgcipr.org |

The Halogen Exchange (Halex) reaction is a widely used industrial process for synthesizing aryl fluorides by substituting a chlorine or bromine atom with fluorine. wikipedia.orggoogle.com The reaction typically employs an anhydrous metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at high temperatures. wikipedia.orggoogle.com

For pyridine systems, the Halex reaction is particularly effective for substrates activated by electron-withdrawing groups. The synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine (B95902) using KF in the presence of a phase-transfer catalyst is a notable example. google.com The reaction proceeds stepwise, first forming the 2-fluoro intermediate before a second fluorination occurs at a higher temperature. google.com This method provides a direct pathway to introduce fluorine at specific positions on the pyridine ring, making it a key strategy for producing precursors to complex molecules. The synthesis of 2-Fluoro-3,5-dimethylpyridine would likely proceed via the Halex reaction on 2-Chloro-3,5-dimethylpyridine.

| Starting Material | Reagent | Product | Ref. |

| Aromatic Chlorides | Potassium Fluoride (KF) | Aromatic Fluorides | wikipedia.org |

| 2,3,5-Trichloropyridine | Potassium Fluoride (KF) | 2,3-Difluoro-5-chloropyridine | google.com |

| Substituted 2,3-Dichloropyridines | Potassium Fluoride (KF) | Substituted 2,3-Difluoropyridines | google.com |

Electrophilic Fluorination Methods

Electrophilic fluorination involves the reaction of an electron-rich aromatic system with a reagent that delivers an electrophilic fluorine atom ("F+"). nih.gov While pyridine itself is electron-deficient, this method becomes viable for activated pyridine derivatives or through the formation of reactive intermediates. chemrxiv.orgnih.gov Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this purpose. nih.govacs.org

The electrophilic fluorination of 1,2-dihydropyridines with Selectfluor can produce fluorinated dihydropyridines, which can then be converted to the corresponding fluoropyridines by eliminating hydrogen fluoride. nih.gov This approach provides a route to fluorinated pyridines that might be difficult to access through other means. The regioselectivity of electrophilic fluorination on substituted pyridines can be complex, often yielding mixtures of isomers. nih.govacs.org For instance, the fluorination of 3,5-disubstituted pyridines can lead to products fluorinated at the 2- or 6-position, with selectivity influenced by the electronic and steric nature of the substituents. nih.gov The mechanism of electrophilic fluorination can be intricate, sometimes involving palladium intermediates that capture and transfer fluoride. nih.gov

Radical Fluorination Approaches

Radical fluorination offers an alternative pathway for C–F bond formation, often proceeding through different mechanisms and offering complementary regioselectivity to ionic methods. These reactions typically involve the generation of a fluorine radical or a substrate radical that subsequently reacts with a fluorine source. rsc.org

A recently developed method utilizes a pyridine N-oxyl radical to promote C–H fluorination through a single-electron transfer (SET) process. rsc.orgrsc.orgbohrium.com This reaction can be performed under mild conditions, such as in water at room temperature, and is tolerant of a wide range of functional groups. rsc.orgrsc.org The proposed mechanism involves the abstraction of a hydrogen atom by the pyridine N-oxyl radical to form a carbon-centered radical, which then reacts with an electrophilic fluorine source like Selectfluor to yield the fluorinated product. rsc.org This approach highlights the potential of radical-based strategies to provide novel and green synthetic routes to fluorinated heterocycles. rsc.org

Specific Synthesis Pathways for Fluorinated Pyridines

The preparation of trifluoromethylpyridine (TFMP) derivatives generally follows three main approaches: chlorine/fluorine exchange using trichloromethylpyridine intermediates, cyclocondensation reactions with trifluoromethyl-containing building blocks, and the direct introduction of a trifluoromethyl group via active species like trifluoromethyl copper. nih.govjst.go.jp The first two methods are the most established and widely used in industrial applications. nih.gov

A prevalent industrial method for synthesizing trifluoromethylpyridines involves a two-step process: the exhaustive chlorination of a methyl group on a pyridine ring to form a trichloromethyl group, followed by a chlorine/fluorine exchange reaction. nih.gov This process, often called a Halex (halogen exchange) reaction, typically uses hydrogen fluoride (HF) to replace the chlorine atoms with fluorine atoms. nih.govacs.org The initial step of introducing a trifluoromethyl group into a pyridine ring was reported in 1947 and involved the chlorination and subsequent fluorination of picoline. nih.gov

This strategy is exemplified by the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), an important intermediate for several crop-protection products. nih.govjst.go.jp The synthesis starts with a substituted picoline, such as 3-picoline, which undergoes chlorination and fluorination. researchoutreach.org

In this approach, the initial chlorination steps are conducted in the liquid phase, while the subsequent fluorination is performed in the vapor phase. jst.go.jp For instance, 2-chloro-5-methylpyridine (B98176) or 2-chloro-5-(chloromethyl)pyridine (B46043) can be chlorinated under liquid-phase conditions to yield the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (2,3,5-DCTC). nih.govjst.go.jp This trichloromethylated intermediate is then subjected to vapor-phase fluorination with hydrogen fluoride to produce the final product, 2,3,5-DCTF. nih.govjst.go.jp

An alternative pathway involves conducting both the chlorination and fluorination steps sequentially in the vapor phase. jst.go.jp This method also starts with a suitable precursor, which is first chlorinated in the vapor phase to create the trichloromethylpyridine intermediate. jst.go.jp This intermediate is then fluorinated in a subsequent vapor-phase step to yield the desired trifluoromethylpyridine derivative. jst.go.jp

A more streamlined approach involves the simultaneous chlorination and fluorination of the starting material in the vapor phase at high temperatures (typically above 300°C). jst.go.jp This process is facilitated by transition metal-based catalysts, such as iron fluoride. jst.go.jp The reaction is often carried out in a reactor with two distinct zones: a catalyst fluidized-bed phase and an empty phase. jst.go.jp In the first phase, the methyl group of a starting material like 3-picoline is rapidly chlorinated and then fluorinated. jst.go.jp The resulting product then moves to the empty phase where further nuclear chlorination of the pyridine ring occurs. jst.go.jp This one-step reaction is advantageous for producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) in good yield. jst.go.jp

The reaction conditions and product yields can be adjusted based on the starting substrate, as shown in the table below, which summarizes the results for various picoline and lutidine substrates. jst.go.jp

| Substrate | Reaction Temp. (°C) | Product Type | Yield (GC PA%) |

|---|---|---|---|

| 3-Picoline | 380 | TF type | 7.4 |

| CTF type | 64.1 | ||

| DCTF type | 19.1 | ||

| 2,4-Lutidine | 420 | BTF type | 5.8 |

| CBTF type | 78.8 | ||

| DCBTF type | 13.0 | ||

| 3,5-Lutidine | 380 | BTF type | 14.4 |

| CBTF type | 62.2 | ||

| DCBTF type | 21.4 |

Abbreviations: PA%, peak area percent; TF, trifluoromethylpyridine; CTF, chloro(trifluoromethyl)pyridine; DCTF, dichloro(trifluoromethyl)pyridine; BTF, bis(trifluoromethyl)pyridine; CBTF, chloro-bis(trifluoromethyl)pyridine; DCBTF, dichloro-bis(trifluoromethyl)pyridine.

This synthetic strategy involves constructing the pyridine ring from smaller, acyclic molecules, where at least one of the precursors already contains a trifluoromethyl group. nih.govresearchoutreach.org This method is particularly useful for creating complex, multi-substituted trifluoromethylpyridines. nih.govjst.go.jp The process of cyclocondensation involves the molecular assembly of the pyridine ring from these fluorinated building blocks. researchoutreach.org

A variety of trifluoromethyl-containing building blocks are commonly employed in these reactions. nih.govjst.go.jp

| Building Block Name |

|---|

| Ethyl 2,2,2-trifluoroacetate |

| 2,2,2-Trifluoroacetyl chloride |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one |

An example of this methodology is the synthesis of the herbicides dithiopyr (B166099) and thiazopyr. jst.go.jp The key step is a cyclocondensation reaction between 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate, a key trifluoromethyl-containing building block, which forms the initial heterocyclic structure. jst.go.jp

A third approach involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring. nih.gov This is often achieved using a trifluoromethyl active species, such as trifluoromethyl copper (CF₃Cu). nih.govresearchgate.net These reagents can participate in substitution reactions with halopyridines, particularly bromo- and iodopyridines, to install the CF₃ group. nih.govresearchgate.net

This method allows for the conversion of 2-iodopyridines into 2-(trifluoromethyl)pyridines in nearly quantitative yields. researchgate.net The reaction proceeds by the displacement of the iodide by the (trifluoromethyl)copper species, which is generated in situ from a precursor like (trifluoromethyl)trimethylsilane (B129416) in the presence of cuprous iodide and potassium fluoride. researchgate.net However, the yields are typically more moderate when starting with 3- or 4-iodopyridines or with bromopyridines. researchgate.net An operationally simple method for the copper-mediated trifluoromethylthiolation of iodopyridinones using (bpy)CuSCF₃ (where bpy = 2,2′-bipyridine) has also been developed, yielding trifluoromethylthiolated pyridinones in moderate to excellent yields. rsc.org

Flexible Processes for Highly Functionalized Pyridines Bearing 2-Fluoroalkyl Groups

The introduction of fluoroalkyl groups into pyridine rings is of significant interest in medicinal and agrochemical research. Flexible synthetic processes that allow for the construction of highly functionalized pyridines bearing these moieties are therefore highly valuable.

The Pummerer rearrangement and its variants have emerged as powerful tools in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds. A Pummerer-type rearrangement involves the conversion of a sulfoxide to an α-acyloxythioether in the presence of an activating agent, typically an acid anhydride (B1165640). This generates a thionium (B1214772) ion intermediate that can be trapped by various nucleophiles.

While direct examples of tandem Pummerer-type rearrangements for the synthesis of 2-fluoroalkyl pyridines are not extensively documented, the principles of this reaction suggest a plausible pathway. A hypothetical tandem process could involve the Pummerer rearrangement of a suitably functionalized sulfoxide precursor bearing a fluoroalkyl group, followed by an intramolecular cyclization and subsequent aromatization to yield the desired pyridine core. Such a cascade could offer a novel and efficient route to these target molecules. The development of Pummerer-like rearrangement induced cascade reactions for the synthesis of highly functionalized imidazoles has been reported, showcasing the potential of this strategy for constructing nitrogen-containing heterocycles under mild conditions. researchgate.net

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of pyridine synthesis, a Mannich-type cyclization can be a key step in constructing the heterocyclic ring. This is often followed by an elimination step to induce aromatization and form the final pyridine product.

The synthesis of pyridine-based polyaminocarboxylic ligands has been achieved through a double Mannich reaction, demonstrating the utility of this reaction for functionalizing the pyridine nucleus. ekb.eg Furthermore, the asymmetric Mannich reaction has been successfully employed for the construction of chiral β-fluoroamines, indicating its applicability in the synthesis of fluorinated nitrogen-containing compounds. rsc.org An unusual Mannich-type cyclization has also been reported in the synthesis of thiazolo[3,2-a]pyridines. researchgate.net

A plausible synthetic route to 2-fluoroalkyl pyridines could involve a Mannich-type reaction between a ketone, a fluoroalkylated amine, and an aldehyde, followed by cyclization and subsequent elimination of water to afford the aromatic pyridine ring. The versatility of the Mannich reaction allows for the introduction of various substituents, making it an attractive strategy for the synthesis of highly functionalized pyridine derivatives.

Palladium-Catalyzed Heterocyclization Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The synthesis of 2-ethyl-3,5-dimethylpyridine (B72401) has been successfully achieved through the disproportionation and heterocyclization of allylamine (B125299) and cyclopropylamine (B47189) in the presence of palladium catalysts. researchgate.net This reaction proceeds through a series of complex transformations including isomerization, oligomerization, cyclization, and dehydrogenation.

The proposed mechanism involves the initial palladium-catalyzed isomerization of allylamine to the corresponding enamine and imine tautomers. These intermediates can then undergo a series of condensation and cyclization reactions to form a dihydropyridine (B1217469) intermediate, which is subsequently dehydrogenated to the aromatic pyridine. In the case of cyclopropylamine, it is believed to first undergo a palladium-catalyzed rearrangement to allylamine before participating in the heterocyclization process. researchgate.net

This methodology provides a direct route to substituted pyridines from simple and readily available starting materials. The reaction conditions, including the choice of palladium catalyst and ligands, can be optimized to control the selectivity and yield of the desired pyridine product.

| Starting Material | Catalyst | Product | Yield (%) |

| Allylamine | PdCl2(PPh3)2 | 2-Ethyl-3,5-dimethylpyridine | - |

| Cyclopropylamine | PdCl2 | 2-Ethyl-3,5-dimethylpyridine | - |

| Diallylamine | PdCl2(PPh3)2 | 2-Ethyl-3,5-dimethylpyridine | - |

| Data extracted from a study on the synthesis of 2-ethyl-3,5-dimethylpyridine. researchgate.net The exact yields were not specified in the abstract. |

Catalyst-Free and Solvent-Free Benzylic Addition Reactions

The development of catalyst-free and solvent-free synthetic methods is a key goal in green chemistry, aiming to reduce environmental impact and improve the efficiency of chemical processes. Benzylic addition reactions, involving the addition of a benzylic C-H bond across a double or triple bond, represent a powerful tool for C-C bond formation.

While specific examples of catalyst-free and solvent-free benzylic addition reactions for the direct synthesis of the pyridine ring are not abundant in the literature, the principles of C-H activation suggest potential pathways. For instance, the desymmetrization of Hantzsch pyridines via promoter-free benzylic C-H functionalization has been reported, showcasing the feasibility of such transformations. researchgate.net These reactions often proceed via thermal or photochemical activation, leading to the formation of a benzylic radical or anion that can then react with a suitable acceptor molecule.

A hypothetical catalyst-free and solvent-free synthesis of a pyridine derivative could involve the reaction of a compound with an activated benzylic C-H bond with an α,β-unsaturated carbonyl or nitrile compound, followed by cyclization and aromatization. The absence of a catalyst and solvent would make such a process highly atom-economical and environmentally benign.

One-Pot and Multi-Component Reactions

One-pot and multi-component reactions (MCRs) have gained significant attention in organic synthesis due to their high efficiency, atom economy, and operational simplicity. These reactions allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolation and purification of intermediates.

The synthesis of highly substituted pyridines is well-suited to one-pot and multi-component strategies. A variety of MCRs have been developed for the synthesis of pyridine derivatives, often involving the condensation of aldehydes, ketones, active methylene (B1212753) compounds, and an ammonia (B1221849) source. bohrium.comacsgcipr.orgnih.govrsc.orgtaylorfrancis.comdntb.gov.uanih.govresearchgate.netnih.govyork.ac.uk

For instance, a facile and convenient one-pot synthesis of substituted pyridines has been developed through a multicomponent reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base. rsc.org This approach allows for the formation of four new bonds in a highly chemo- and regioselective manner. Another example is the green synthesis of novel pyridine derivatives via a one-pot, four-component reaction under microwave irradiation, which offers advantages such as excellent yields, short reaction times, and the use of an environmentally friendly solvent. nih.gov The synthesis of monofluorinated spiro-pyrazole-pyridine derivatives has also been achieved through a one-pot four-component reaction. thieme-connect.com

The following table summarizes some examples of one-pot and multi-component reactions for the synthesis of substituted pyridines.

| Reactants | Catalyst/Conditions | Product Type |

| 1,3-Dicarbonyl compounds, Aromatic aldehydes, Malononitrile, Alcohol | NaOH | Substituted pyridines |

| p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Microwave irradiation | Novel pyridine derivatives |

| 1,2-Diphenylpyrazolidine-3,5-dione, Ethyl 2-fluoroacetoacetate, Aromatic aldehydes, Ammonium acetate | No catalyst | Monofluorinated spiro-pyrazole-pyridine derivatives |

| This table provides a summary of reactants and conditions for the one-pot synthesis of various pyridine derivatives. rsc.orgnih.govthieme-connect.com |

Synthesis of N-Fluoropyridinium Salts

The synthesis of N-fluoropyridinium salts represents a significant advancement in the development of electrophilic fluorinating agents. These salts are valued for their ease of handling and the tunability of their fluorinating power, which can be adjusted by modifying the substituents on the pyridine ring. eurekaselect.comorgsyn.org While direct synthesis from this compound is a specific application, the general methodologies for creating a wide array of stable N-fluoropyridinium salts are well-documented. These methods typically involve the reaction of a pyridine derivative with diluted fluorine gas (e.g., 10% F₂ in N₂) in the presence of an acid, a salt, or a Lewis acid. eurekaselect.comnih.gov

Four primary methods have been established for the synthesis of these stable salts: nih.gov

Method A (Stepwise Method): This approach involves the initial fluorination of the pyridine derivative with F₂/N₂ to form an unstable pyridine·F₂ complex. This intermediate is then treated with a non-nucleophilic anion source, such as a salt, acid, or silyl (B83357) derivative, to yield the stable N-fluoropyridinium salt. nih.gov

Method B (One-Step Process): A more direct route involves the fluorination of the pyridine derivative in a solvent like acetonitrile at low temperatures, directly in the presence of a suitable salt that provides the counteranion. nih.gov This one-step process has been successfully applied to numerous pyridine derivatives.

Method C: In this method, the pyridine derivative is first mixed with a Brønsted acid or its silyl derivative to form a pyridinium (B92312) salt. This pre-formed salt is then subjected to fluorination with F₂/N₂. nih.govepo.org

Method D: This pathway involves forming a complex between the pyridine derivative and a Lewis acid. The resulting complex is then fluorinated using F₂/N₂. nih.gov

These synthetic strategies have enabled the efficient production of a diverse range of N-fluoropyridinium salts with various counteranions and substituents on the pyridine ring. nih.gov The reactivity and selectivity of these reagents can be finely controlled, making them highly useful for the selective fluorination of a wide spectrum of organic compounds. eurekaselect.com

Table 1: General Synthetic Methods for N-Fluoropyridinium Salts

| Method | Description | Key Reagents |

| A | Stepwise formation of a pyridine·F₂ complex, followed by anion exchange. | Pyridine derivative, F₂/N₂, Non-nucleophilic anion salt/acid. |

| B | Direct, one-step fluorination in the presence of a salt. | Pyridine derivative, F₂/N₂, Suitable salt (e.g., NaOTf). |

| C | Fluorination of a pre-formed pyridinium salt. | Pyridine derivative, Brønsted acid (or silyl derivative), F₂/N₂. |

| D | Fluorination of a pre-formed pyridine-Lewis acid complex. | Pyridine derivative, Lewis acid, F₂/N₂. |

Green Chemistry Principles in Pyridine Synthesis

The synthesis of pyridine and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. jocpr.com Traditional methods for pyridine synthesis often rely on harsh reaction conditions and toxic reagents, leading to significant waste and environmental concerns. benthamscience.com In response, the focus has shifted towards developing more sustainable and eco-friendly synthetic routes. nih.govijarsct.co.in This includes the use of green catalysts, environmentally benign solvents, solvent-free reaction conditions, and energy-efficient techniques like microwave-assisted synthesis. nih.govresearchgate.net

Development of Sustainable Catalytic Methods

A cornerstone of green chemistry in pyridine synthesis is the development of sustainable catalytic methods that improve efficiency while minimizing environmental harm. benthamscience.com Research has focused on replacing hazardous and stoichiometric reagents with recyclable and more environmentally friendly catalysts.

Ionic Liquids (ILs): Ionic liquids have emerged as promising green catalysts and solvents for pyridine synthesis. benthamscience.com Their low volatility, thermal stability, and tunable properties make them an attractive alternative to conventional organic solvents. ILs can function as both the reaction medium and the catalyst, simplifying processes and often leading to improved yields and selectivity. benthamscience.com They facilitate one-pot multicomponent reactions, which reduces the number of synthetic steps, minimizes waste, and allows for milder reaction conditions, thereby lowering energy consumption. benthamscience.com The recyclability of ionic liquids further enhances their cost-effectiveness and alignment with green chemistry principles. benthamscience.com

Zeolite Catalysts: Another significant advancement is the use of zeolite catalysts for the sustainable production of pyridines from renewable feedstocks. For instance, pyridines can be synthesized from glycerol (B35011) and ammonia via a thermo-catalytic process using HZSM-5 zeolite catalysts. rsc.org This method converts a biorenewable resource into valuable pyridine compounds. The reaction pathway involves the initial dehydration of glycerol to form intermediates like acrolein and acetaldehyde, which then react with ammonia over the zeolite catalyst to form pyridines. rsc.org While catalyst deactivation can occur over time due to structural changes and loss of acid sites, the catalysts can often be regenerated, contributing to the sustainability of the process. rsc.org

Table 2: Comparison of Catalytic Methods in Pyridine Synthesis

| Catalyst System | Feedstock Examples | Key Advantages |

| Ionic Liquids | Various aldehydes, ketones, and ammonia sources | Recyclable, acts as both solvent and catalyst, enables one-pot reactions, milder conditions. benthamscience.com |

| Zeolites (e.g., HZSM-5) | Glycerol, Ammonia | Utilizes renewable feedstock, direct conversion to pyridines. rsc.org |

Atom Economy and Solvent-Free Conditions

Atom Economy: A fundamental concept in green chemistry, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently more sustainable as they generate minimal waste. buecher.de Synthetic strategies for pyridines are increasingly designed to maximize atom economy. This often involves addition reactions and multicomponent reactions where most or all of the atoms of the reactants are utilized in forming the product. nih.gov For example, a novel C-H functionalization of pyridine N-oxides with dialkylcyanamides provides an atom-economical route to pyridine-2-yl substituted ureas without the use of halides. rsc.orgrsc.org

Solvent-Free Conditions: Eliminating volatile organic solvents is a key objective in green synthesis. Performing reactions under solvent-free conditions reduces pollution, lowers costs, and simplifies product purification. ijarsct.co.in Several innovative solvent-free methods for pyridine synthesis have been developed. One such approach is the reaction of pyridine N-oxides with dialkylcyanamides, which proceeds efficiently without any solvent to produce substituted ureas in good to high yields. rsc.org Additionally, mechanochemistry, which uses mechanical force to drive reactions, and solid-state reactions are being explored as innovative solvent-free alternatives. ijarsct.co.in Microwave-assisted synthesis is another technique that often allows for solvent-free conditions or the use of green solvents like ethanol (B145695) or water, while significantly reducing reaction times and increasing yields. nih.gov

Reactivity and Reaction Mechanisms of 2 Fluoro 3,5 Dimethylpyridine and Its Analogues

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyridines, particularly those bearing a good leaving group like fluorine. The inherent electron deficiency of the pyridine (B92270) ring, caused by the electronegative nitrogen atom, facilitates attack by nucleophiles.

Photochemical Nucleophilic Displacement Reactions

Preference for Nucleophilic Substitution at C-2 and C-4 Positions

In the pyridine ring, nucleophilic attack is strongly favored at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom. This preference is a direct consequence of the stability of the anionic intermediate, often referred to as a Meisenheimer complex, that is formed during the reaction.

When a nucleophile attacks the C-2 or C-4 position, the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance. nih.gov This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction. Conversely, attack at the C-3 (meta) position does not allow for the delocalization of the negative charge onto the nitrogen atom, resulting in a less stable intermediate and a much slower reaction rate. nih.gov For 2-fluoro-3,5-dimethylpyridine, the fluorine atom at the C-2 position is the primary site for nucleophilic attack. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this position. nih.gov

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridines

| Position of Attack | Resonance Stabilization of Intermediate | Relative Reactivity |

| C-2 (ortho) | High (negative charge on nitrogen) | Favored |

| C-4 (para) | High (negative charge on nitrogen) | Favored |

| C-3 (meta) | Low (no negative charge on nitrogen) | Disfavored |

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609). The electronegative nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density.

Challenges in Electrophilic Substitution at C-3 Position

While nucleophilic substitution is favored at the C-2 and C-4 positions, electrophilic substitution on the pyridine ring preferentially occurs at the C-3 position. This is because attack at the C-2 or C-4 positions would lead to a highly unstable cationic intermediate where the positive charge is placed directly on the electronegative nitrogen atom.

In the case of this compound, the presence of two electron-donating methyl groups at the 3 and 5 positions would be expected to increase the electron density of the ring, potentially making it more susceptible to electrophilic attack than unsubstituted pyridine. However, the fluorine atom at the C-2 position has a strong electron-withdrawing inductive effect, which would counteract the activating effect of the methyl groups. Specific experimental data on the electrophilic substitution at the C-3 position of this compound are not extensively documented, but electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor® has been shown to yield fluorinated dihydropyridines, which can subsequently eliminate hydrogen fluoride (B91410) to form substituted pyridines. nih.gov

Computational and Theoretical Studies of Reactivity

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules like this compound. Theoretical calculations can help to predict reaction outcomes and elucidate reaction mechanisms at a molecular level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to study the electronic properties and reactivity of molecules. For substituted pyridines, DFT calculations can be employed to determine various reactivity descriptors, such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and atomic charges. ias.ac.in

While specific DFT studies on this compound are not detailed in the available literature, DFT analyses of other substituted pyridines have been conducted to predict their nucleophilicity. ias.ac.in These studies often involve calculating HOMO-LUMO energy gaps, where a smaller gap generally indicates higher reactivity. nih.gov For instance, in a study of various 2-fluoropyridine derivatives, 6-fluoropyridine-3-amine was found to have the lowest HOMO-LUMO gap, suggesting higher reactivity. nih.gov Such computational approaches could be applied to this compound to predict its reactivity towards nucleophiles and electrophiles and to rationalize the observed regioselectivity in its reactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. semanticscholar.orgemerginginvestigators.org

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests that a molecule is more reactive and less stable. mdpi.com This energy gap helps to characterize the chemical reactivity and kinetic stability of a molecule.

Table 1: Frontier Molecular Orbital Energies for a 3,5-dimethylpyridine (B147111) Analogue Note: Data presented is for an analogous compound, bis(3,5-dimethyl-2-pyridyl)diselenide, to illustrate the application of FMO theory. researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

The HOMO-LUMO energy gap for this analogue suggests a relatively stable molecular structure. The distribution of these orbitals is also key; for pyridine derivatives, the HOMO is typically distributed over the pyridine ring, while the LUMO is also localized on the ring system, indicating that the ring is the primary site of electronic activity.

Thermodynamic and Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a thermodynamic basis for predicting reactivity. semanticscholar.org

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. It is calculated as η = (I - A) / 2. mdpi.com

Electronic Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is calculated as μ = -(I + A) / 2.

Global Electrophilicity Index (ω): Measures the energy lowering of a system when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η). semanticscholar.org

These descriptors, calculated for the 3,5-dimethylpyridine analogue, provide a quantitative assessment of its reactivity.

Table 2: Calculated Thermodynamic and Reactivity Descriptors for a 3,5-dimethylpyridine Analogue Note: Descriptors are calculated based on the analogue data from Table 1.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.8 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Chemical Hardness (η) | (I - A) / 2 | 2.3 |

| Electronic Chemical Potential (μ) | -(I + A) / 2 | -3.5 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.66 |

A high value of chemical hardness (η) corresponds to a less reactive molecule, which is consistent with the large HOMO-LUMO gap. The electrophilicity index (ω) indicates the molecule's capacity to act as an electrophile.

Reaction Pathway Analysis and Transition State Modeling

The most significant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). This reaction is characteristic of haloarenes that are activated by electron-withdrawing groups or ring systems, such as the pyridine ring.

The SNAr mechanism generally proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step.

Leaving Group Departure: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group, to yield the substituted product.

In the case of this compound, the electron-withdrawing effect of the ring nitrogen atom activates the C2 position for nucleophilic attack. The two methyl groups influence the reaction through both steric and electronic effects. The methyl group at the 3-position may provide some steric hindrance to the incoming nucleophile, potentially slowing the reaction rate compared to an unsubstituted 2-fluoropyridine.

Transition state modeling, typically performed using Density Functional Theory (DFT), is essential for a deeper understanding of the reaction pathway. chemrxiv.org Such models calculate the energetics of the reaction, including the activation energy barrier, which is the energy required to reach the transition state of the rate-determining step (usually the formation of the Meisenheimer complex).

While a specific transition state model for this compound was not found in the search results, general principles of SNAr transition state modeling can be applied. The transition state for the first step would involve the partial formation of the bond between the nucleophile and the C2 carbon and the beginning of charge delocalization into the pyridine ring. Computational models can reveal key geometric parameters, such as bond lengths and angles, in this high-energy state. researchgate.net For example, modeling can predict the Gibbs free energy barriers to reaction, offering insights into reaction feasibility and kinetics.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic molecules. For 2-Fluoro-3,5-dimethylpyridine, a comprehensive analysis involves acquiring and interpreting spectra from multiple nuclei, primarily proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). The interplay of chemical shifts, spin-spin coupling constants, and signal multiplicities allows for an unambiguous assignment of the molecular structure. The presence of the highly sensitive ¹⁹F nucleus provides a powerful probe into the electronic and structural details of the molecule.

While specific experimental data for this compound is not widely published, its spectral characteristics can be reliably predicted based on established principles and data from analogous compounds such as 2-fluoropyridine (B1216828), 3,5-dimethylpyridine (B147111), and 2-fluoro-3-methylpyridine.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to two distinct aromatic protons and two methyl groups.

Aromatic Protons: The protons at the C-4 and C-6 positions of the pyridine (B92270) ring are expected to appear as distinct signals in the aromatic region of the spectrum. The H-6 proton would likely resonate further downfield than the H-4 proton due to its proximity to the electronegative nitrogen atom. Both signals are predicted to be singlets or very finely split multiplets due to small long-range couplings.

Methyl Protons: The two methyl groups at the C-3 and C-5 positions will produce two separate signals in the aliphatic region. The chemical shifts would be similar to those in 3,5-dimethylpyridine, but influenced by the C-2 fluorine. The methyl group at C-3 is in close proximity to the fluorine atom, which may result in a small four-bond coupling (⁴JHF), potentially causing its signal to appear as a narrow doublet or a broadened singlet. The C-5 methyl group is further away and is expected to be a sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | ~7.2 - 7.4 | Singlet (s) | - |

| H-6 | ~7.8 - 8.0 | Singlet (s) | - |

| 3-CH₃ | ~2.2 - 2.4 | Singlet (s) or narrow doublet (d) | ⁴JHF ≈ 1-3 Hz |

| 5-CH₃ | ~2.2 - 2.4 | Singlet (s) | - |

The ¹³C NMR spectrum provides crucial information on the carbon skeleton. For this compound, seven distinct carbon signals are anticipated. The key feature of the spectrum is the coupling between the carbon and fluorine atoms (nJCF), which is invaluable for signal assignment.

C-2 Carbon: The carbon atom directly bonded to fluorine will exhibit the largest coupling constant, a one-bond ¹JCF, typically in the range of 200-280 Hz. This carbon signal will appear as a doublet and will be significantly shifted downfield due to the high electronegativity of fluorine.

Ring Carbons: The other pyridine ring carbons (C-3, C-4, C-5, C-6) will also show coupling to the fluorine atom, but with smaller coupling constants (²JCF, ³JCF, ⁴JCF), helping to confirm their positions relative to the C-F bond. For instance, C-3 is expected to show a ²JCF coupling, while C-4 will show a ³JCF coupling.

Methyl Carbons: The two methyl carbons will appear as sharp signals in the upfield region of the spectrum. The C-3 methyl carbon may exhibit a small three-bond coupling (³JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |

| C-2 | ~160 - 165 | ¹JCF ≈ 230 - 250 |

| C-3 | ~125 - 130 | ²JCF ≈ 15 - 25 |

| C-4 | ~138 - 142 | ³JCF ≈ 5 - 10 |

| C-5 | ~123 - 128 | ⁴JCF ≈ 1 - 4 |

| C-6 | ~145 - 150 | ³JCF ≈ 5 - 15 |

| 3-CH₃ | ~15 - 18 | ³JCF ≈ 2 - 5 |

| 5-CH₃ | ~17 - 20 | ⁵JCF ≈ 0 - 1 |

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its wide range of chemical shifts. For this compound, a single fluorine environment is present, which will give rise to one signal in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine atom at the C-2 position is expected to fall within the typical range for aryl fluorides. The signal's multiplicity will be complex, appearing as a multiplet due to couplings with nearby protons, most significantly the H-6 proton (³JHF) and the protons of the C-3 methyl group (⁴JHF). This detailed coupling pattern provides definitive evidence for the substitution pattern on the pyridine ring.

While one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provide a wealth of information, two-dimensional (2D) NMR experiments are often employed for complete and unambiguous structural confirmation. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded C-H pairs, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range couplings (typically 2-3 bonds) between protons and carbons. For this molecule, an HMBC spectrum would be particularly useful for connecting the methyl protons to their respective ring carbons and for confirming the assignments of the quaternary carbons (C-2, C-3, C-5) through their correlations with various protons. The combination of these multinuclear, multidimensional experiments provides a robust and definitive method for the complete structural assignment of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectrum serves as a molecular "fingerprint," providing confirmation of functional groups and structural features. For substituted pyridines, IR spectroscopy is particularly useful for identifying characteristic vibrations of the aromatic ring and its substituents.

The FTIR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm its key structural elements. Analysis of the spectrum can be divided into several key regions:

C-H Stretching Region (3000-3100 cm⁻¹): Weak to medium bands in this region are characteristic of the aromatic C-H stretching vibrations of the two protons on the pyridine ring.

C-H Stretching Region (2850-3000 cm⁻¹): Absorption bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups would appear here.

Ring Stretching Region (1400-1650 cm⁻¹): The pyridine ring exhibits several characteristic C=C and C=N stretching vibrations in this region. The positions and intensities of these bands are sensitive to the substitution pattern.

C-F Stretching Region (1200-1300 cm⁻¹): A strong absorption band is expected in this region corresponding to the C-F stretching vibration, which is a key indicator of the fluorine substituent.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 3000 - 2850 | Aliphatic C-H Stretch | Medium |

| 1620 - 1580 | C=C / C=N Ring Stretch | Strong-Medium |

| 1500 - 1400 | C=C / C=N Ring Stretch | Strong-Medium |

| 1300 - 1200 | C-F Stretch | Strong |

| 900 - 650 | Aromatic C-H Out-of-Plane Bend | Strong |

FT-Raman Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. In the analysis of this compound, the FT-Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of the pyridine ring, methyl groups, and the carbon-fluorine bond.

Based on studies of similar pyridine derivatives, the FT-Raman spectrum of this compound is anticipated to show prominent peaks for the ring stretching vibrations. For pyridine itself, strong Raman bands are observed around 990 and 1030 cm⁻¹ acs.orgaps.org. The substitution with a fluorine atom and two methyl groups will influence the positions of these bands. The C-F stretching vibration in fluorinated pyridines typically appears in the region of 1200-1300 cm⁻¹ nih.gov. The methyl group C-H stretching vibrations are expected in the 2800-3000 cm⁻¹ region, while their bending vibrations would be at lower wavenumbers.

A hypothetical FT-Raman data table for this compound, based on data for related compounds, is presented below:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretching |

| ~2920 | Methyl C-H stretching |

| ~1600 | Pyridine ring stretching (ν8a) |

| ~1450 | Methyl C-H asymmetric bending |

| ~1250 | C-F stretching |

| ~1040 | Pyridine ring breathing mode (ν12) |

| ~850 | Ring out-of-plane bending |

Vibrational Assignments and Potential Energy Distribution (PED)

To accurately assign the observed vibrational bands in the infrared and Raman spectra of this compound, theoretical calculations are often employed. Density Functional Theory (DFT) calculations are a common approach to compute the vibrational frequencies and intensities. The Potential Energy Distribution (PED) analysis is then used to determine the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This allows for a more definitive assignment of the spectral bands.

For related molecules, such as other substituted pyridines, DFT calculations have been shown to provide vibrational frequencies in good agreement with experimental data researchgate.netmdpi.comresearchgate.net. A PED analysis for this compound would likely show that the high-frequency modes are relatively pure stretching vibrations (e.g., C-H, C-F), while the lower-frequency modes are often mixtures of various bending and stretching motions of the pyridine ring and its substituents. Theoretical studies on similar molecules have demonstrated the utility of PED in resolving complex vibrational spectra mdpi.comnih.gov.

Below is a hypothetical table illustrating the kind of results a PED analysis would yield for some of the vibrational modes of this compound:

| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED (%) |

| ν1 | 3055 | - | ν(C-H) (98%) |

| ν2 | 1605 | - | ν(C=C) (50%), ν(C=N) (30%), δ(C-C-C) (15%) |

| ν3 | 1255 | - | ν(C-F) (70%), δ(C-C-F) (20%) |

| ν4 | 1042 | - | Ring Breathing (65%), ν(C-CH₃) (25%) |

Linear-Dichroic Infrared (IR-LD) Spectroscopy

Linear-Dichroic Infrared (IR-LD) spectroscopy is a specialized technique used to study the orientation of molecules in an anisotropic medium, such as a stretched polymer film or a liquid crystal. By measuring the differential absorption of infrared light polarized parallel and perpendicular to an orientation axis, information about the alignment of specific molecular transition dipole moments can be obtained.

While no specific IR-LD studies on this compound have been found, the technique could be applied to understand its orientation in various matrices. For instance, by observing the dichroism of the C-F stretching band and the pyridine ring vibrations, one could determine the preferential alignment of the molecule. This technique is particularly useful in materials science for characterizing the molecular orientation in polymer blends and composites nih.govnasa.gov.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₈FN), the theoretical monoisotopic mass can be calculated with high precision.

The molecular ion peak ([M]⁺) in the HRMS spectrum would allow for the confirmation of the elemental formula. The high resolving power of HRMS instruments can differentiate between ions of very similar nominal mass, which is essential for the identification of unknown compounds and the confirmation of known structures in complex mixtures. The use of HRMS is well-established for the analysis of fluorinated organic compounds chromatographyonline.comnih.govacs.orgacs.org.

| Ion Formula | Calculated m/z |

| [C₇H₈FN]⁺ | 125.0641 |

| [C₇H₈FN + H]⁺ | 126.0719 |

| [C₇H₈FN + Na]⁺ | 148.0560 |

GC-Mass Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, the compound would first be separated from other components in a sample on a GC column. The retention time of the compound is a characteristic property that depends on its volatility and interaction with the stationary phase of the column. After elution from the GC column, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting mass spectrum is recorded.

The mass spectrum of this compound would show a molecular ion peak and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and identification. For pyridine and its derivatives, common fragmentation pathways include the loss of HCN and cleavage of the ring nih.govcdc.govnist.govhmdb.ca. The presence of the fluorine and methyl groups would influence the fragmentation, potentially leading to the loss of a methyl radical (CH₃) or a fluorine atom.

A predicted fragmentation pattern for this compound is shown in the table below:

| m/z | Ion |

| 125 | [C₇H₈FN]⁺ (Molecular Ion) |

| 110 | [M - CH₃]⁺ |

| 98 | [M - HCN]⁺ |

| 77 | [C₆H₅]⁺ |

SIMS Method for N-Fluoropyridinium Salts

Secondary Ion Mass Spectrometry (SIMS) is a surface-sensitive analytical technique that uses a primary ion beam to sputter the surface of a sample, producing secondary ions that are then analyzed by a mass spectrometer. While SIMS is not typically used for the routine analysis of volatile organic compounds, it is a powerful tool for the characterization of non-volatile species, such as organic salts nih.govacs.orgresearchgate.netnasa.gov.

N-Fluoropyridinium salts are a class of compounds related to fluorinated pyridines. The SIMS method would be particularly useful for the surface analysis of these salts. In a SIMS experiment on an N-fluoropyridinium salt derived from this compound, the positive ion spectrum would be expected to show the intact cation, as well as characteristic fragment ions. The technique can provide information about the molecular composition of the uppermost monolayer of a solid sample acs.orgresearchgate.net.

X-ray Crystallography

Single Crystal X-ray Diffraction for Molecular Structure Determination

No single crystal X-ray diffraction data, including unit cell dimensions, space group, or atomic coordinates, has been found for this compound in the public domain.

Analysis of Crystal Packing and Intermolecular Interactions

Without crystallographic data, an analysis of the crystal packing and specific intermolecular interactions for this compound cannot be conducted.

UV-Visible (UV-Vis) Spectroscopy

Charge Transfer Complex Studies

No studies detailing the UV-Visible spectroscopic properties of charge transfer complexes involving this compound as either a donor or an acceptor were identified.

Applications and Derivatives in Specialized Chemical Fields

Medicinal Chemistry

The fluorinated pyridine (B92270) moiety is a prevalent feature in a number of approved drugs and clinical candidates, highlighting the significance of this structural class in medicinal chemistry. The introduction of fluorine can lead to improved potency, selectivity, and pharmacokinetic profiles.

The 2-fluoro-3,5-dimethylpyridine scaffold, as a specific entity, is part of a broader class of fluorinated pyridines that are recognized as key structural motifs in active pharmaceutical ingredients (APIs). The presence of a fluorine atom on the pyridine ring is crucial for modulating the electronic properties of the molecule, which can lead to enhanced binding affinity to biological targets. For instance, in drugs like Lemborexant, a dual orexin (B13118510) receptor antagonist, the fluorine on the pyridine moiety is critical for achieving high in vitro binding affinity and a good pharmacological profile. Similarly, Vericiguat, a soluble guanylate cyclase stimulator, features a 5-fluoropyridine core that contributes to increased metabolic stability and lower clearance. While specific examples of marketed drugs containing the precise this compound structure are not readily found in the reviewed literature, the established importance of the fluoropyridine motif underscores its potential in the design of novel APIs.

Substituted pyridines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals. The compound 3,5-Lutidine (3,5-dimethylpyridine) is a known precursor in the production of proton pump inhibitors like Omeprazole and Esomeprazole. The introduction of a fluorine atom to this scaffold, creating this compound, provides a versatile intermediate for further chemical modifications. Fluorinated building blocks are widely utilized in the synthesis of drugs, including anti-inflammatory and anticancer agents. The reactivity of the fluorinated pyridine ring allows for various chemical transformations, making it a valuable starting material for the construction of more complex drug molecules. While direct examples of the large-scale use of this compound as a pharmaceutical intermediate are not detailed in the available literature, the general utility of fluorinated pyridines in drug synthesis is well-documented. For example, 2,3-difluoro-5-chloropyridine is an important intermediate in the synthesis of agricultural chemicals.

AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis and a promising therapeutic target for metabolic diseases and cancer. Research into novel AMPK activators has led to the discovery of compounds with a 3,5-dimethylpyridin-4(1H)-one scaffold. In a notable study, optimization of a lead compound from this series resulted in a potent AMPK activator, 2-[({1'-[(4-fluorophenyl)methyl]-2-methyl-1',2',3',6'-tetrahydro[3,4'-bipyridin]-6-yl}oxy)methyl]-3,5-dimethylpyridin-4(1H)-one. This compound demonstrated significant AMPK activating activity and good aqueous solubility. Although this specific molecule is not a direct derivative of this compound, its structure highlights the potential of the 3,5-dimethylpyridine (B147111) core in the design of AMPK activators. Further investigation into fluorinated N,N'-diarylureas has also identified them as a novel family of AMPK activators.

| Compound ID | Scaffold | Key Features | Activity |

| 25 | 3,5-dimethylpyridin-4(1H)-one | Bipyridine side chain with a 4-fluorophenyl group | Potent AMPK activator |

Fluorinated heterocyclic compounds have shown significant promise in the development of new anti-inflammatory drugs. The inclusion of fluorine can enhance the anti-inflammatory potency and improve the pharmacokinetic properties of a molecule. While direct examples of anti-inflammatory agents derived specifically from this compound are not prominent in the reviewed literature, related structures have demonstrated relevant activity. For instance, a study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives identified compounds with selective COX-2 inhibitory activity, a key target for anti-inflammatory drugs. Furthermore, novel derivatives of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. The broad utility of fluorinated scaffolds in the design of anti-inflammatory agents suggests that derivatives of this compound could be promising candidates for future research in this area.

The emergence of antibiotic resistance is a major global health concern, driving the search for new antibacterial agents. Fluorinated quinolones are a well-established class of antibiotics, and the introduction of fluorine into other heterocyclic systems is a promising strategy for the development of new antimicrobial drugs. A recent study focused on the design and synthesis of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine (B1678525) substituted piperazine. These compounds exhibited significant antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains. One of the synthesized compounds showed an eight-fold stronger inhibitory effect than the commercial antibiotic linezolid (B1675486). This research highlights the potential of the fluoropyridine moiety in the design of new and effective antibiotics. Although this study does not use the this compound scaffold directly, it provides a strong rationale for exploring its derivatives as potential antibacterial agents.

| Compound Class | Target | Key Structural Feature | Notable Activity |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | 5-fluoropyridine ring | 8-fold stronger inhibition than linezolid for one derivative |

| Trifluoromethylated Quinolone-Hydantoin Hybrids | Gram-positive and Gram-negative bacteria | Trifluoromethyl-substituted quinolone | MIC values of 50 µg/mL against S. aureus and P. aeruginosa for one derivative |

The incorporation of fluorine into bioactive molecules is a widely used strategy to enhance their pharmacological properties. The small size and high electronegativity of the fluorine atom can lead to significant changes in a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins. By replacing a hydrogen atom with fluorine, medicinal chemists can block sites of metabolism, thereby increasing the half-life of a drug. The introduction of fluorine can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The this compound moiety offers a unique combination of these benefits. The fluorine atom at the 2-position can influence the electronic distribution of the pyridine ring and provide a site for hydrogen bonding, while the methyl groups at the 3- and 5-positions can provide steric bulk and enhance lipophilicity. For example, the fluorine substituent in fluorinated norepinephrine (B1679862) analogues was shown to markedly increase the phenolic acidities and alter the affinity for adrenergic receptors.

High Throughput Experimentation (HTE) in Medicinal Chemistry

High-Throughput Experimentation (HTE) has become an indispensable tool in medicinal chemistry, enabling the rapid screening of vast numbers of chemical reactions and compounds to accelerate drug discovery. This technique allows for the parallel execution of numerous experiments, making it ideal for optimizing reaction conditions and exploring chemical space efficiently. Pyridine derivatives are frequently utilized scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds.

HTE is particularly valuable for complex synthetic challenges, such as cross-coupling reactions, which are often used to create libraries of compounds for structure-activity relationship (SAR) studies. The methodology involves systematically varying catalysts, ligands, solvents, and bases in a multi-well plate format to quickly identify optimal conditions for a desired transformation. For instance, HTE has been successfully applied to optimize challenging transformations like Suzuki-Miyaura reactions and Buchwald-Hartwig aminations, which are common methods for functionalizing pyridine rings. The data generated from these large arrays of experiments can guide the synthesis of novel derivatives for biological testing.

The application of HTE is not limited to reaction optimization. It is also used to generate large collections of diverse products for screening purposes and to elucidate reaction mechanisms. By combining arrays of reactants under a defined set of conditions, medicinal chemists can create extensive compound libraries based on privileged structures, such as the pyridine nucleus, to identify new therapeutic leads.

Agrochemical Chemistry

Fluorinated pyridine derivatives are foundational to the development of modern agrochemicals. The inclusion of fluorine atoms in a molecule can significantly alter its physicochemical and biological properties, often leading to enhanced efficacy, greater stability, and improved selectivity. The pyridine ring itself is a key structural feature in a wide range of pesticides, known for contributing to high efficiency and low toxicity.

The trifluoromethylpyridine (TFMP) moiety, a close structural relative of this compound, is a critical component in numerous successful agrochemicals. The unique combination of the pyridine ring and the physicochemical properties of fluorine atoms contributes to the biological activity of these compounds. Since the introduction of the first TFMP-based herbicide, over 20 different agrochemicals containing this structural motif have been developed and assigned ISO common names.

These fluorinated pyridine structures are integral to a variety of agrochemical classes, including herbicides, insecticides, and fungicides. Their prevalence is due to the favorable impact of fluorine on molecular properties such as metabolic stability, binding affinity to target enzymes, and transport within the plant. Methylpyridine derivatives, especially those containing fluorine, are key intermediates in the production of fourth-generation pesticides, which are characterized by high efficacy and low toxicity.

Fluorinated pyridines like this compound serve as crucial intermediates, or "building blocks," in the synthesis of a wide array of crop protection products. A significant portion of pesticides launched in recent decades contain fluorine, with many of these incorporating a trifluoromethyl group on a pyridine ring.

The synthesis of these vital intermediates often starts from simpler picoline (methylpyridine) or lutidine (dimethylpyridine) precursors. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a high-demand intermediate for several crop protection products, can be synthesized from 2-chloro-5-methylpyridine (B98176) through chlorination and subsequent fluorination steps. Similar vapor-phase reaction technologies can be applied to lutidine substrates to produce chloro-bis(trifluoromethyl)pyridines, demonstrating the versatility of these synthetic pathways.

| Agrochemical | Type | Key Pyridine Intermediate | Primary Application |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) | Post-emergence grass weed control |

| Haloxyfop-methyl | Herbicide | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Post-emergence grass weed control |

| Chlorfluazuron | Insecticide | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Insect growth regulator |

| Flazasulfuron | Herbicide | 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) | Selective weed control in turf and perennial crops |

The development of aryloxyphenoxypropionate herbicides, commonly known as "fops," provides a clear example of the importance of fluorinated pyridine intermediates. Fluazifop-butyl was the first commercial herbicide to incorporate a trifluoromethylpyridine substructure. Its synthesis relies on 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as a key intermediate. This class of herbicides functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.

Similarly, Haloxyfop-methyl, another potent post-emergence herbicide for controlling grass weeds, is synthesized using a different pyridine intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). The chemical structures of Fluazifop-butyl and Haloxyfop-methyl are closely related, with the primary difference stemming from the substitution pattern on the pyridine ring, which originates from the specific intermediate used in their synthesis.

The precise substitution pattern on the pyridine ring, including the number and position of fluorine and chlorine atoms, can significantly influence a herbicide's biological properties. The introduction of a trifluoromethylpyridine moiety into the lead compound for Fluazifop-butyl greatly improved its herbicidal activity and translocation capabilities compared to its benzene (B151609) analog.

While the herbicidal spectrums of Haloxyfop-methyl and Fluazifop-butyl are very similar, targeting the same ACCase enzyme, their environmental fate differs. Notably, Haloxyfop-methyl exhibits a longer residual activity in the soil compared to Fluazifop-butyl. This distinction highlights how subtle modifications to the core fluorinated pyridine structure can fine-tune critical agrochemical characteristics like soil persistence, which has implications for crop rotation and environmental impact.

Synthesis of Energetic Materials

In the field of energetic materials, there is a continuous search for new compounds with high performance, increased density, and enhanced thermal stability and insensitivity. Heterocyclic compounds are of particular interest because they often possess a higher heat of formation and density compared to their carbocyclic counterparts.

Trifluoromethyl-Substituted Pyrimidine Derivatives

Trifluoromethyl-substituted pyrimidines are significant in medicinal chemistry and materials science. However, this compound is not typically cited as a starting material for their synthesis. Instead, established synthetic strategies generally fall into several main categories that utilize different fluorinated building blocks.

One common approach is the construction of the pyrimidine ring using a precursor that already contains the trifluoromethyl (CF₃) group. For instance, a multi-component reaction can be employed to create 5-trifluoromethyl pyrimidine derivatives, a method that circumvents the challenges of direct trifluoromethylation of a pre-existing pyrimidine ring nih.gov. Another strategy involves the use of trifluoroacetic anhydride (B1165640) in a reaction with thiazole-5-carboxamides to form a thiazolo[4,5-d]pyrimidine (B1250722) core with a trifluoromethyl group at the 5-position nih.gov.

These methods highlight a synthetic preference for incorporating the trifluoromethyl moiety through specifically designed building blocks rather than through the modification of a simple fluorinated pyridine like this compound. Research in this area has led to the development of novel trifluoromethyl-substituted pyrimidine derivatives with potential applications as antitumor and antifungal agents nih.govrsc.org.

Table 1: Examples of Precursors in Trifluoromethyl-Substituted Pyrimidine Synthesis

| Precursor/Reagent | Synthetic Approach | Resulting Compound Class |

|---|---|---|

| Ethyl trifluoroacetoacetate | Multi-step synthesis | Trifluoromethyl pyrimidine derivatives with an amide moiety nih.gov |

| Trifluoroacetic anhydride | Reaction with thiazole-5-carboxamides | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives nih.gov |

Fluorinated Energetic Compounds with High Performance

The incorporation of fluorine into molecules is a key strategy for designing high-performance energetic materials. The presence of fluorine can increase density, enhance thermal stability, and improve detonation properties due to the high energy released from the formation of hydrogen fluoride (B91410) (HF) during detonation researchgate.net. However, there is no specific mention in the available literature of this compound being used in the synthesis of such compounds.

The design of fluorinated energetic materials often involves introducing fluorine-rich groups or nitro groups onto various molecular backbones. Common strategies include:

Direct Nitration of Fluorinated Aromatics: Compounds like 3,5-difluorotoluene (B38592) have been nitrated to produce high-density, melt-castable explosives such as 3,5-difluoro-2,4,6-trinitrotoluene (DFTNT) researchgate.net. This approach leverages a fluorinated starting material to build a polynitroaromatic explosive.

Incorporation of Fluorodinitromethyl Groups: The fluorodinitromethyl (–C(NO₂)₂F) group is a powerful "explosophore" that improves oxygen balance, density, and detonation performance while often reducing sensitivity rsc.orgsemanticscholar.org. This group is typically introduced via specialized precursors like fluorodinitroethanol semanticscholar.org.

Use of Pentafluorosulfanyl Groups: The pentafluorosulfanyl (–SF₅) group is another substituent used to markedly increase the density and energetic performance of compounds researchgate.net.

These examples show that the field of fluorinated energetic materials relies on molecules with a high degree of nitration or specialized, highly fluorinated functional groups, rather than simple monofluorinated pyridines. The primary goal is to maximize density and the energy released upon decomposition, often through the formation of stable products like HF researchgate.net.

Table 2: Properties of Selected Fluorinated Energetic Compounds

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Key Structural Feature |

|---|---|---|---|

| 3,5-difluoro-2,4,6-trinitrotoluene (DFTNT) | 1.82 | 7435 | Fluorinated polynitroaromatic researchgate.net |

Patent Landscape and Intellectual Property Analysis

Analysis of Patenting Activity and Trends

Patenting activity for 2-Fluoro-3,5-dimethylpyridine and related fluorinated pyridines has been influenced by the growing demand for advanced agrochemicals and pharmaceuticals. The unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity, have made these compounds attractive targets for research and development.